![molecular formula C5H7N3O3 B1413640 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 2167370-98-9](/img/structure/B1413640.png)
5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with chloroacetic acid and different aldehydes or isatin derivatives in acidic media .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific compound. For example, the melting point of Methyl-1H-1,2,4-triazole-3-carboxylate is 196-199 °C .Scientific Research Applications
Antiviral Drug Synthesis
5-Methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: is a precursor in the synthesis of Ribavirin , a nucleoside analogue with broad antiviral activity. Ribavirin is used to treat a variety of viral infections, including hepatitis C and respiratory syncytial virus .
Xanthine Oxidase Inhibition
This compound has been utilized in the development of analogues for febuxostat , a drug used to treat gout. The analogues synthesized from this triazole derivative have shown potent inhibitory activity against xanthine oxidase, which is crucial for managing hyperuricemia .
Crystallography Studies
The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate , which can be derived from 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, has been analyzed to understand its molecular configuration and potential interactions with other molecules .
Nucleoside Analogue Research
Researchers have used this compound as a starting material for creating various nucleoside analogues, which are essential in studying viral replication mechanisms and developing new antiviral drugs .
Organic Synthesis
Due to its reactive carboxylate group, this triazole derivative is a valuable building block in organic synthesis, enabling the construction of complex molecules for pharmaceutical applications .
Enzyme Inhibition Studies
The compound’s structural similarity to certain biomolecules makes it a candidate for enzyme inhibition studies, which are fundamental in drug discovery and understanding disease mechanisms .
Material Science
In material science, the compound’s derivatives could potentially be used to create novel polymers with specific properties, such as increased thermal stability or unique electronic characteristics .
Agricultural Chemistry
Triazole derivatives are known for their fungicidal properties. As such, 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid could be investigated for its efficacy in protecting crops against fungal pathogens .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-1-methyl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-8-5(11-2)6-3(7-8)4(9)10/h1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEBHGNFGBAZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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